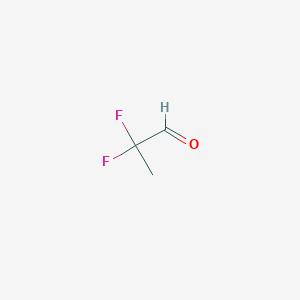

Propanal, 2,2-difluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoropropanal typically involves the fluorination of propanal. One common method is the reaction of propanal with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents are effective for converting aldehydes to their corresponding gem-difluorides .

Industrial Production Methods

Industrial production of 2,2-difluoropropanal may involve similar fluorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2-difluoropropanoic acid.

Reduction: It can be reduced to 2,2-difluoropropanol.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: 2,2-difluoropropanoic acid.

Reduction: 2,2-difluoropropanol.

Substitution: Various substituted propanal derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoropropanal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-difluoropropanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Propanal: The non-fluorinated analog of 2,2-difluoropropanal.

2,2-Difluoropropane: A related compound where the aldehyde group is replaced by a hydrogen atom.

2,2-Difluoropropanoic acid: The oxidized form of 2,2-difluoropropanal.

Uniqueness

2,2-Difluoropropanal is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated analogs. The fluorine atoms increase the compound’s electronegativity, making it more reactive in certain chemical reactions. This makes 2,2-difluoropropanal a valuable intermediate in the synthesis of various fluorinated compounds .

Biological Activity

Introduction

Propanal, 2,2-difluoro- (also known as 2,2-difluoropropanal) is a fluorinated aldehyde that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two fluorine atoms attached to the second carbon of a three-carbon propanal chain. The unique properties imparted by the fluorine atoms can influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of 2,2-difluoropropanal, including its synthesis, metabolic pathways, and toxicological effects.

The chemical formula for 2,2-difluoropropanal is C3H4F2O. The presence of fluorine enhances lipophilicity and can affect the compound's interaction with biological membranes. The bond angles and lengths in the molecule also differ from non-fluorinated analogs, which may influence its biological behavior.

| Property | Value |

|---|---|

| Molecular Weight | 94.06 g/mol |

| Boiling Point | 60-62 °C |

| Density | 1.17 g/cm³ |

| Solubility | Soluble in organic solvents; limited in water |

Metabolism and Toxicology

Research indicates that 2,2-difluoropropanal may undergo metabolic transformations that produce reactive intermediates. A study highlighted that related compounds such as 1,3-difluoro-2-propanol are metabolized to toxic products like 1,3-difluoroacetone and (-)-erythro-fluorocitrate. These metabolites have been shown to inhibit aconitate hydratase, an enzyme critical in the citric acid cycle, leading to accumulation of citrate in renal tissues after administration in animal models .

Case Study: Toxicological Effects in Rats

In a controlled study involving rats, administration of 1,3-difluoro-2-propanol resulted in significant citrate accumulation in kidneys after a lag phase of three hours. The study demonstrated that pre-treatment with 4-methylpyrazole could inhibit these toxic effects by blocking the metabolic conversion pathways . This suggests that similar mechanisms may be relevant for understanding the toxicity of 2,2-difluoropropanal.

Potential Applications

The unique properties of 2,2-difluoropropanal suggest potential applications in medicinal chemistry and agriculture. Its ability to act as a building block for more complex molecules could be harnessed in the synthesis of pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

2,2-difluoropropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c1-3(4,5)2-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNUTQAYPMABGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.